N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a tetrazole ring, a benzyl group, and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 3-chloro-5-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol in the presence of a base such as potassium carbonate (K~2~CO~3~) in a solvent like dimethylformamide (DMF).
Tetrazole Ring Formation: The benzyl intermediate is then reacted with sodium azide (NaN~3~) and ammonium chloride (NH~4~Cl) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole intermediate with a suitable amine, such as 1,5-diaminopentane, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The chloro group on the benzyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, bases like NaOH or KOH
Major Products
Oxidation: Sul
Eigenschaften
Molekularformel |
C14H15ClN6O2S |
---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
1-N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C14H15ClN6O2S/c1-22-12-6-9(7-17-21-14(16)18-19-20-21)5-11(15)13(12)23-8-10-3-2-4-24-10/h2-6,17H,7-8H2,1H3,(H2,16,18,20) |
InChI-Schlüssel |
CGDHFJQWFXVDRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.